1-(2,5-Dimethyl-benzyl)piperazine
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Overview
Description
“1-(2,5-Dimethyl-benzyl)piperazine” is an organic compound with the molecular formula C13H20N2 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(2,5-Dimethyl-benzyl)piperazine” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. The ring is substituted at one position with a benzyl group that is further substituted at the 2 and 5 positions with methyl groups .Chemical Reactions Analysis
Piperazine derivatives, including “1-(2,5-Dimethyl-benzyl)piperazine”, can undergo a variety of chemical reactions. These include cyclization reactions with sulfonium salts, Ugi reactions, and ring-opening reactions of aziridines .Scientific Research Applications
Metabolic Pathways and Enzyme Interactions
One study explored the metabolism of a novel antidepressant, highlighting the involvement of various cytochrome P450 enzymes in the oxidative metabolism of the compound, resulting in the formation of several metabolites. This research provides insight into the drug's metabolic pathways and the role of specific enzymes, which is crucial for understanding its pharmacokinetics and potential interactions with other drugs (Hvenegaard et al., 2012).
Antibacterial and Antifungal Activities
Novel compounds containing the piperazine linker have been synthesized and demonstrated potent antibacterial and biofilm inhibition activities against various bacterial strains. These findings suggest potential applications of these derivatives in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Therapeutic Applications
Research on piperazine derivatives, including benzylpiperazine, has explored their central pharmacological activity, such as antipsychotic, antidepressant, and anxiolytic applications. This highlights the versatility of piperazine-based compounds in developing new therapeutic agents for various central nervous system disorders (Brito et al., 2018).
Antimyotonic Agents
Studies have also developed conformationally restricted analogues of tocainide, showing significant potential as voltage-gated skeletal muscle sodium channel blockers. These findings have implications for developing new treatments for conditions like chronic inflammatory pain (Catalano et al., 2008).
Antiproliferative Activity
Research into novel 1-(2-aryl-2-adamantyl)piperazine derivatives has shown promising antitumor properties against various cancer cell lines, suggesting potential applications in cancer therapy. The study emphasizes the importance of structural modifications to enhance biological activity and reduce cytotoxicity towards normal cells (Fytas et al., 2015).
Future Directions
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQKZODRQRHNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374379 |
Source
|
Record name | 1-(2,5-Dimethyl-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethyl-benzyl)piperazine | |
CAS RN |
104481-67-6 |
Source
|
Record name | 1-(2,5-Dimethyl-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104481-67-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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